molecular formula C22H19N3O2 B7458717 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B7458717
M. Wt: 357.4 g/mol
InChI Key: ZGLYGCXSWAXGLY-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound consists of a benzimidazole ring fused to a phenyl ring, which is further connected to an ethoxybenzamide group.

Preparation Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by further derivatization. One common method involves the reaction of ortho-phenylenediamine with 4-ethoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is carried out in a solvent mixture under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to its diverse pharmacological effects .

Comparison with Similar Compounds

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the ethoxybenzamide group, which may confer distinct pharmacological properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-18-12-10-15(11-13-18)22(26)23-17-7-5-6-16(14-17)21-24-19-8-3-4-9-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLYGCXSWAXGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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